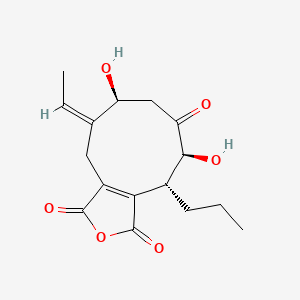

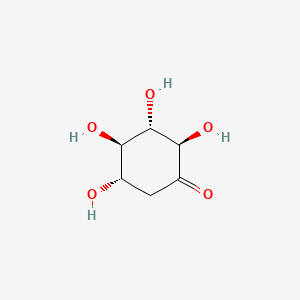

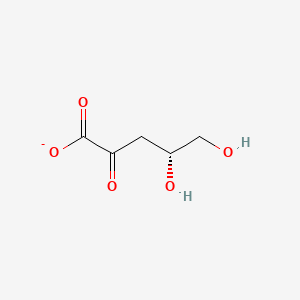

![molecular formula C35H40N4O6 B1235334 methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate CAS No. 19792-68-8](/img/structure/B1235334.png)

methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of related pyrrole and pyridine derivatives involves multiple steps, including the use of non-nucleophilic bases and electron-deficient alkenes for cycloaddition reactions, as shown in the preparation of highly functionalized azabicyclo[3.2.1]octane moieties (Rumbo et al., 1996).

- Specific methyl and phenylmethyl ester derivatives were synthesized from acetoacetic esters, leading to various heterocyclic systems (Selič et al., 1997).

- A one-pot synthesis method was employed for methyl 4-aminopyrrole-2-carboxylates, demonstrating the versatility of pyrrole synthesis (Galenko et al., 2015).

Molecular Structure Analysis

- The molecular structure of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, was determined using single-crystal X-ray analysis, highlighting the importance of precise structural determination methods in complex organic compounds (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

- The reactivity and transformation of pyrrole and pyridine derivatives involve processes such as cyclization, hydrolysis, and formylation, contributing to the synthesis of novel heterocyclic compounds (Kazembe & Taylor, 1980).

- Complex reactions, such as the thermolysis of specific pyrrole diones leading to the formation of pyrazolooxazines, showcase the dynamic chemical behavior of these compounds (Zhulanov et al., 2017).

Physical Properties Analysis

- The study of the novel compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine provided insights into its thermodynamic properties and stability, which are crucial aspects of understanding the physical characteristics of similar organic compounds (Halim & Ibrahim, 2022).

Chemical Properties Analysis

- The efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives highlights the diverse chemical properties and potential applications of pyrrole-based compounds (Dawadi & Lugtenburg, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound is involved in the synthesis of complex pyrrole derivatives. Velikorodov et al. (2011) discuss the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function, showcasing the intricate chemical reactions involved in creating similar compounds Velikorodov, Kuanchalieva, & Ionova, 2011.

- Uršič et al. (2010) describe the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, a new triazafulvalene system, indicating the compound's role in generating novel triazafulvalene derivatives Uršič, Svete, & Stanovnik, 2010.

Applications in Organic Chemistry and Catalysis

- Dawadi and Lugtenburg (2011) focus on the efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate, highlighting the compound's utility in creating a variety of pyrrole systems Dawadi & Lugtenburg, 2011.

- Galenko et al. (2015) discuss the synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, underscoring the compound's potential in catalysis and synthetic applications Galenko, Tomashenko, Khlebnikov, & Novikov, 2015.

Development of Novel Heterocyclic Systems

- Flores et al. (2014) report on the heterocyclization of related compounds into isoxazole and pyrazole derivatives, demonstrating the compound's role in developing new heterocyclic systems Flores, Piovesan, Pizzuti, Flores, Malavolta, & Martins, 2014.

Eigenschaften

IUPAC Name |

methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-16,36-37H,1-2,11-14,17H2,3-8H3,(H,38,43)(H,39,42)/b28-15-,29-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZUXDQSJUVVTL-FLZZTMJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)C=C4C(=C(C(=O)N4)C=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)/C=C\4/C(=C(C(=O)N4)C=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate | |

CAS RN |

19792-68-8 |

Source

|

| Record name | Bilirubin dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019792688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

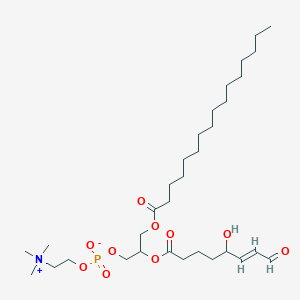

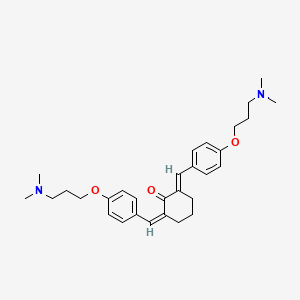

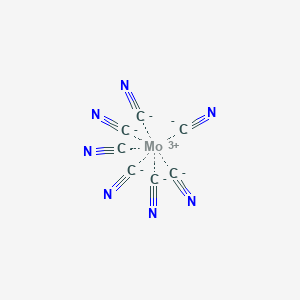

![Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B1235262.png)

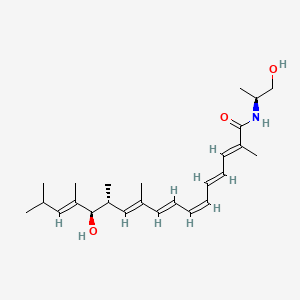

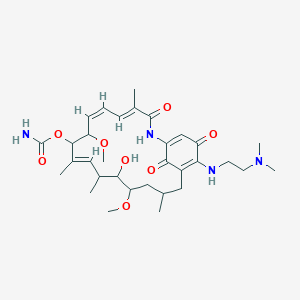

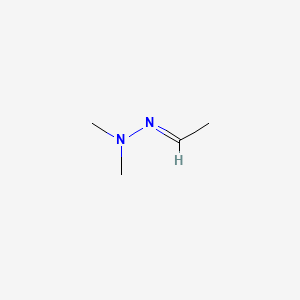

![(E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate](/img/structure/B1235268.png)

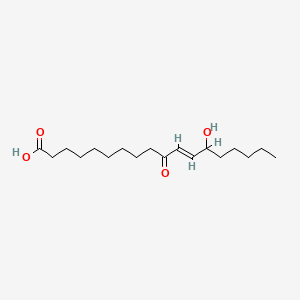

![6-Hydroxybicyclo[2.2.2]octane-2-one](/img/structure/B1235270.png)